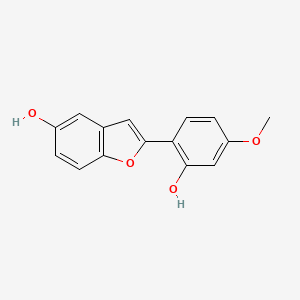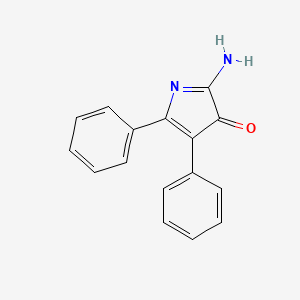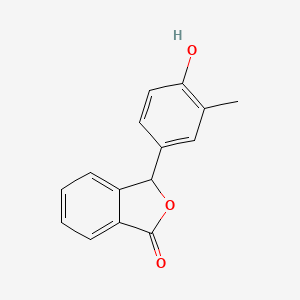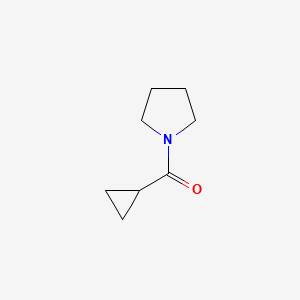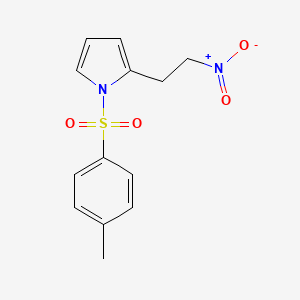
1-(4-Methylbenzene-1-sulfonyl)-2-(2-nitroethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is a synthetic organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a tosyl-protected pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole typically involves a multi-step process. One common method includes the nitration of a suitable precursor, such as 2-(2-nitroethyl)phenol, followed by cyclization and tosylation reactions. The nitration step can be carried out using a mixture of nitric acid and acetic acid, while the cyclization may involve the use of hypervalent iodine compounds . Tosylation is usually achieved by reacting the intermediate with tosyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Nitroethyl)-1-tosyl-1H-pyrrole involves its interaction with molecular targets through its nitro and tosyl groups. The nitro group can participate in redox reactions, while the tosyl group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzofuran: Similar in having a nitro group and aromatic ring but differs in the structure of the ring system.
2-Nitrodiphenylamine: Contains a nitro group and an aromatic amine, used in similar applications but with different reactivity.
N-(2,2,2-Trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine: A more complex nitro compound with higher energetic properties.
Uniqueness
2-(2-Nitroethyl)-1-tosyl-1H-pyrrole is unique due to its combination of a nitro group with a tosyl-protected pyrrole ring, providing distinct reactivity and stability compared to other nitro compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
922729-58-6 |
|---|---|
Formule moléculaire |
C13H14N2O4S |
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2-(2-nitroethyl)pyrrole |
InChI |
InChI=1S/C13H14N2O4S/c1-11-4-6-13(7-5-11)20(18,19)14-9-2-3-12(14)8-10-15(16)17/h2-7,9H,8,10H2,1H3 |
Clé InChI |
DEWAXIUKRNLBRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)
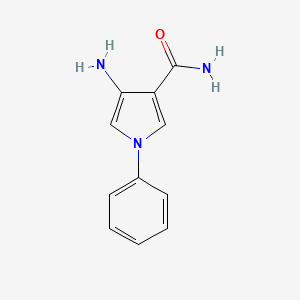
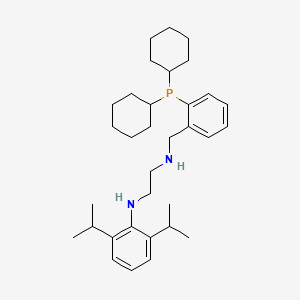
![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
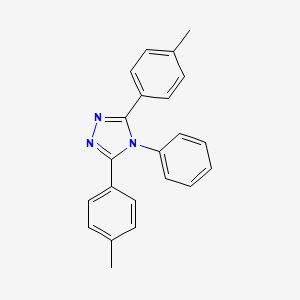
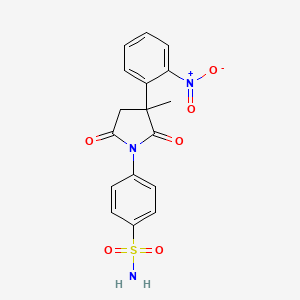

![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
